Fmoc-

説明

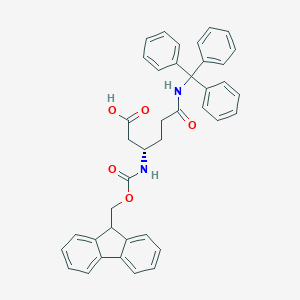

Fmoc- is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trityl group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc- typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final step involves the formation of the hexanoic acid backbone through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound often involves automated peptide synthesizers that can handle the complex sequence of reactions required. These machines ensure high purity and yield by precisely controlling reaction conditions such as temperature, pH, and reagent concentrations .

化学反応の分析

Types of Reactions

Fmoc- undergoes various types of chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups.

Reduction: Often used to remove protecting groups.

Substitution: Common in peptide synthesis to replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could result in the removal of the Fmoc group .

科学的研究の応用

Fmoc in Solid-Phase Peptide Synthesis

Overview

Fmoc solid-phase peptide synthesis (SPPS) is the predominant method for synthesizing peptides. This technique allows for the stepwise assembly of peptides while attached to an insoluble resin, facilitating the removal of reaction by-products through simple washing steps.

Key Advantages

- Efficiency : The Fmoc group can be easily removed using secondary amines like piperidine, enabling rapid synthesis cycles.

- Versatility : A wide range of Fmoc-modified amino acids are commercially available, allowing for the synthesis of complex peptides and proteins.

Case Studies

Recent advancements in Fmoc SPPS have led to improved peptide quality and shorter synthesis times. For instance, a study highlighted the continuous increase in synthetic peptides entering clinical trials, indicating the growing demand for therapeutic peptides produced via this method .

Drug Delivery Systems

Fmoc and Liposomal Formulations

this compoundmodified compounds have been integrated into liposome-based drug delivery systems. These systems are designed to enhance the efficacy of drug delivery while minimizing side effects.

Applications

- Targeted Delivery : Liposomes can encapsulate therapeutic agents, improving their bioavailability and targeting capabilities, especially for anticancer drugs.

- Clinical Trials : Various liposomal formulations incorporating Fmoc derivatives are undergoing clinical evaluations for their effectiveness in treating cancer and other diseases .

Bioconjugation and Chemical Protein Synthesis

Fmoc in Bioconjugation Strategies

The Fmoc group is utilized as a temporary protecting group in chemical protein synthesis. Its compatibility with various ligation reactions makes it an ideal choice for constructing complex protein structures.

Innovative Approaches

A notable method involves using this compoundmasked N-terminal reactive cysteine residues in native chemical ligations. This approach simplifies the process of synthesizing proteins by enabling one-pot reactions without compromising yield or efficiency .

Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Solid-Phase Peptide Synthesis | Stepwise assembly of peptides on resin | High efficiency and versatility |

| Drug Delivery Systems | Integration into liposomal formulations for targeted drug delivery | Improved efficacy and reduced side effects |

| Bioconjugation | Use as a protecting group in chemical protein synthesis | Facilitates complex protein constructions |

作用機序

The mechanism of action for Fmoc- involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the trityl group protects the secondary amine. These protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptides .

類似化合物との比較

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tritylthio)hexanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid

Uniqueness

What sets Fmoc- apart is its dual protecting groups, which offer greater stability and selectivity in peptide synthesis compared to similar compounds .

生物活性

The fluorenylmethyloxycarbonyl (Fmoc) group is widely utilized in peptide synthesis and has garnered attention for its biological activities, particularly in antimicrobial applications. This article explores the biological activity of Fmoc-conjugated compounds, focusing on their antibacterial properties, mechanisms of action, and potential applications in biomedical fields.

Overview of this compoundCompounds

This compoundprotected amino acids (this compoundAA) are essential in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group that can be easily removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. Recent studies have highlighted the biological activities of these compounds, particularly their antibacterial properties against various pathogens.

- Hydrogel Formation : this compoundphenylalanine (this compoundF) has been shown to exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The hydrogel form of this compoundF effectively reduces bacterial load both in vitro and in vivo. The antibacterial mechanism is attributed to the release of this compoundF from the hydrogel, which disrupts bacterial membranes and induces oxidative stress at higher concentrations .

- Surfactant Properties : this compoundF displays surfactant-like characteristics, with a critical micelle concentration (CMC) comparable to its minimum bactericidal concentration (MBC). At low concentrations, it inhibits bacterial growth by entering cells and depleting glutathione levels. In contrast, higher concentrations lead to membrane permeabilization and bacterial cell death .

- Synergistic Effects : Formulations combining this compoundF with other antibiotics, such as aztreonam (AZT), enhance the antibacterial spectrum to include Gram-negative bacteria. This combination has demonstrated a synergistic effect, significantly reducing bacterial load in wound infection models .

Study 1: Antibacterial Efficacy of this compoundF Hydrogel

In a study assessing the antibacterial efficacy of this compoundF hydrogels, researchers observed that the hydrogels inhibited the growth of Gram-positive bacteria effectively. The study utilized a mouse model to demonstrate that application of the hydrogel significantly reduced bacterial counts in infected wounds compared to controls .

| Parameter | This compoundF Hydrogel | Control |

|---|---|---|

| Bacterial Count (CFU/mL) | 10^3 | 10^6 |

| Reduction (%) | 83% | - |

Study 2: Self-Assembly and Antimicrobial Coatings

Another study focused on the self-assembly behavior of this compoundtripeptides into hydrogels for use as antimicrobial coatings. The this compoundFFY peptide showed superior antibacterial activity against S. aureus and E. coli when self-assembled into hydrogel coatings. The coatings maintained their efficacy even after repeated exposure to bacterial infection models .

| Peptide | MIC (mg/mL) | Efficacy Against S. aureus (%) | Efficacy Against E. coli (%) |

|---|---|---|---|

| This compoundFFY | 0.5 | 100 | 90 |

| This compoundFFpY | 1.0 | 80 | 70 |

特性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36N2O5/c43-37(42-40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30)25-24-31(26-38(44)45)41-39(46)47-27-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36/h1-23,31,36H,24-27H2,(H,41,46)(H,42,43)(H,44,45)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEDBQXENWAMAS-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375811 | |

| Record name | Fmoc-beta-Homogln(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401915-55-7 | |

| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-oxo-6-[(triphenylmethyl)amino]hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401915-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-beta-Homogln(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。